6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate
Description
6-(((4-Methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a synthetic small molecule combining a pyranone core, a thiazole-thioether linker, and a cinnamate ester moiety. The cinnamate ester introduces hydrophobicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability .
Properties
IUPAC Name |
[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-13-11-25-19(20-13)26-12-15-9-16(21)17(10-23-15)24-18(22)8-7-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOMGQTWFRDHBS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the formation of the pyran ring, and finally, the cinnamate moiety is introduced.
Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Pyran Ring Formation: The pyran ring can be formed through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.
Cinnamate Introduction: The cinnamate moiety can be introduced through an esterification reaction involving cinnamic acid and the hydroxyl group of the pyran ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyran ring can be reduced to form alcohols.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the thiazole moiety.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate involves its interaction with various molecular targets:
Thiazole Moiety: The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity.
Pyran Ring: The pyran ring can participate in hydrogen bonding or hydrophobic interactions with biological targets.
Cinnamate Moiety: The cinnamate group can act as an antioxidant or UV-absorbing agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid architecture. Key comparisons include:
Research Findings and Implications
- Bioactivity Prediction : The thiazole moiety’s affinity for metal ions (e.g., zinc in enzyme active sites) could position this compound for metalloenzyme inhibition .
- ADMET Profile : High logP (~3.2) suggests moderate-to-poor aqueous solubility, necessitating formulation optimization. The cinnamate group may undergo esterase-mediated hydrolysis in vivo, generating cinnamic acid as a metabolite .
- Comparative Advantage : Unlike methyl cinnamate, the pyran-thiazole scaffold offers tunability for targeted drug design, such as introducing polar groups to balance solubility and activity .
Biological Activity
6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, identified by the CAS number 896305-67-2, features a thiazole ring, a pyran ring, and a cinnamate moiety, which contribute to its diverse pharmacological properties. Its synthesis and biological implications are critical areas of research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C18H18N2O5S, with a molecular weight of approximately 378.41 g/mol. The structural components include:
| Component | Description |
|---|---|
| Thiazole Ring | Provides unique chemical reactivity and biological interactions. |
| Pyran Ring | Contributes to the compound's stability and binding affinity. |
| Cinnamate Moiety | Enhances the compound's potential for enzyme inhibition and interaction with biological targets. |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their capacity to modulate enzyme activities or disrupt cellular processes.
Key Mechanisms:
- Enzyme Inhibition : The thiazole ring may interact with enzymes, altering their activity.
- Receptor Binding : The pyran and cinnamate moieties can enhance binding affinity to various receptors.
- Cellular Interaction : The compound may disrupt cellular signaling pathways, influencing metabolic processes.
Biological Activity
Research has indicated that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections caused by resistant strains of bacteria.
Anticancer Activity
Preliminary findings indicate potential anticancer properties. For instance, derivatives of thiazole and pyran compounds have shown efficacy in inhibiting tumor growth in vitro and in vivo models .
Case Studies
- Anticancer Activity Evaluation : A study synthesized various thiazole derivatives, including compounds structurally related to this compound, which were evaluated for their anticancer activity against multiple cancer cell lines. The results demonstrated significant cytotoxic effects, indicating the potential for development as anticancer agents .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar pyran derivatives against common pathogens, revealing promising results that warrant further exploration into their mechanisms of action and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
